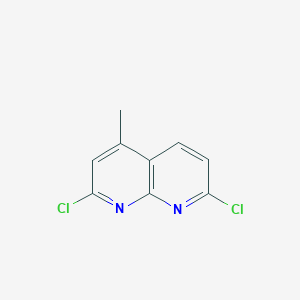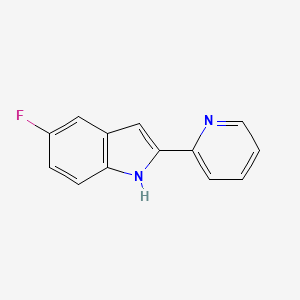![molecular formula C13H9NO2 B11892769 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one CAS No. 59663-04-6](/img/structure/B11892769.png)
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyridine ring, with a methyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one can be achieved through multicomponent reactions. One common method involves the Hantzsch reaction, where 3-formylchromone reacts with methyl acetoacetate and ammonium acetate in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst . This reaction is often assisted by ohmic heating, which involves the passage of an alternating electric current of high frequency within the reaction media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and phase transfer catalysts in aqueous media suggests that these methods could be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted chromeno-pyridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one include:
- 5H-chromeno[2,3-B]pyridine-3-carboxylate
- 5H-chromeno[2,3-B]pyrimidin-5-one
- 5H-chromeno[2,3-B]pyridine-3-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
59663-04-6 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO2/c1-8-6-7-10-12(15)9-4-2-3-5-11(9)16-13(10)14-8/h2-7H,1H3 |
Clave InChI |
AYVSJEOWGAMEMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



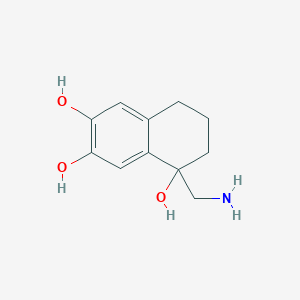
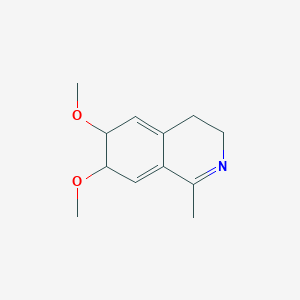
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)


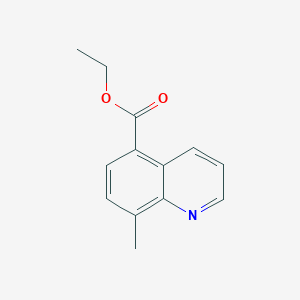
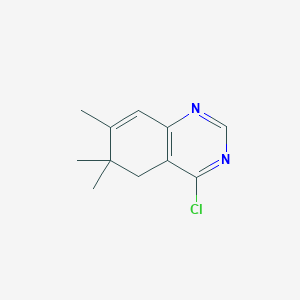
![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)


